molecular formula C11H15F2N5 B11742388 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11742388
M. Wt: 255.27 g/mol
InChI Key: AMICQVIGAVQOIZ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a difluoroethyl group and a pyrazolyl moiety

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent under controlled conditions.

    N-alkylation: The final step involves the alkylation of the pyrazole nitrogen with an appropriate alkylating agent to introduce the ethyl group.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoroethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine: This compound has a similar structure but with a phenylethyl group instead of an ethyl group.

    1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methyl}propylamine: This compound has a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-2-17-4-3-9(16-17)5-14-10-6-15-18(7-10)8-11(12)13/h3-4,6-7,11,14H,2,5,8H2,1H3

InChI Key

AMICQVIGAVQOIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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